Daemet-17,3-OL

CAS No.: 74178-54-4

Cat. No.: VC1659076

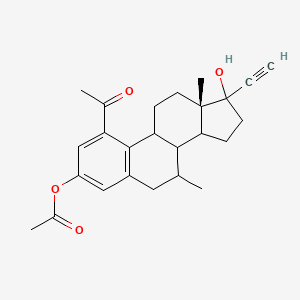

Molecular Formula: C25H30O4

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74178-54-4 |

|---|---|

| Molecular Formula | C25H30O4 |

| Molecular Weight | 394.5 g/mol |

| IUPAC Name | [(7R,13S)-1-acetyl-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |

| Standard InChI | InChI=1S/C25H30O4/c1-6-25(28)10-8-21-22-14(2)11-17-12-18(29-16(4)27)13-20(15(3)26)23(17)19(22)7-9-24(21,25)5/h1,12-14,19,21-22,28H,7-11H2,2-5H3/t14-,19?,21?,22?,24+,25?/m1/s1 |

| Standard InChI Key | IVBUDCKHPHDZSA-ULLMVNOGSA-N |

| Isomeric SMILES | C[C@@H]1CC2=C(C3C1C4CCC([C@]4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C |

| SMILES | CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C |

| Canonical SMILES | CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C |

Introduction

Chemical Structure and Nomenclature

Interpretation of Chemical Name

The name "Daemet-17,3-OL" can be broken down into components that provide clues about its structure:

-

"Daemet-" likely represents a specific structural core or classification system

-

"17" typically indicates a substitution or functional group at position 17

-

"3-OL" signifies a hydroxyl group at position 3 of the molecular structure

This naming pattern is consistent with several compounds identified in the search results, particularly steroids and morphinan derivatives that have functional groups at positions 17 and 3 .

Related Compounds

Several compounds with similar naming conventions were identified in the search results:

-

17-Methylmorphinan-3-ol tartrate - A morphinan derivative with a methyl group at position 17 and hydroxyl at position 3

-

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol - An androstane derivative with a pyridinyl group at position 17 and hydroxyl at position 3

-

1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- - A linear compound with a hydroxyl group at position 3

Of particular interest is the compound 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol, which appears alongside the term "Daemet-" in search result , suggesting a potential relationship with Daemet-17,3-OL.

Molecular Properties and Structure

Structural Comparison

Based on the analysis of compounds with similar nomenclature, Daemet-17,3-OL likely shares structural features with steroidal compounds. The following table compares the structural properties of related compounds:

| Compound | Molecular Formula | Core Structure | Key Functional Groups |

|---|---|---|---|

| 17-Methylmorphinan-3-ol tartrate | C17H23NO.C4H6O6 | Morphinan | Methyl at C-17, Hydroxyl at C-3 |

| 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol | C24H31NO | Androstane | Pyridinyl at C-17, Hydroxyl at C-3, Double bonds at C-5,16 |

| 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- | C17H24O | Linear aliphatic | Hydroxyl at C-3, Diene and diyne functionality |

Computed Physicochemical Properties

The properties of 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol, which may be structurally related to Daemet-17,3-OL, provide insights into the potential characteristics of the compound:

These properties suggest that if Daemet-17,3-OL is structurally similar to 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol, it would likely be a relatively rigid, lipophilic molecule with limited hydrogen bonding capability.

Chemical Identifiers and Analytical Data

Identifying Characteristics

For compounds structurally related to Daemet-17,3-OL, the following chemical identifiers are available:

IUPAC Nomenclature

The IUPAC names of related compounds provide additional structural information:

Connection to Abiraterone

The search results indicate that 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol, which may be related to Daemet-17,3-OL, has connections to abiraterone as noted by "See also: Abiraterone (annotation moved to)" in the search results . Abiraterone is a medication used in the treatment of prostate cancer that works by inhibiting androgen production.

This connection suggests that Daemet-17,3-OL might have structural similarities to compounds involved in:

-

Steroid biosynthesis inhibition

-

Hormonal cancer therapy

-

Enzyme inhibition, particularly of cytochrome P450 enzymes

Analytical Methods for Identification

Spectroscopic Techniques

For the identification and characterization of compounds like Daemet-17,3-OL, the following analytical techniques would be most appropriate:

| Technique | Information Provided | Application to Daemet-17,3-OL |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, stereochemistry | Determination of exact structure and configuration |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Confirmation of molecular formula |

| Infrared Spectroscopy (IR) | Functional group identification | Confirmation of hydroxyl group and other functionalities |

| X-ray Crystallography | Absolute configuration | Determination of three-dimensional structure |

Chromatographic Methods

For purification and analysis of Daemet-17,3-OL, the following chromatographic techniques would be valuable:

| Method | Purpose | Advantage |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and analysis | Good for non-volatile, thermally unstable compounds |

| Gas Chromatography (GC) | Analysis of volatile components | High resolution separation |

| Thin-Layer Chromatography (TLC) | Rapid screening | Simple, cost-effective method for purity assessment |

Future Research Directions

For comprehensive characterization of Daemet-17,3-OL, future research should focus on:

-

Definitive structure elucidation using advanced spectroscopic techniques

-

Synthesis and confirmation of the proposed structure

-

Evaluation of biological activities, particularly in cancer cell lines

-

Structure-activity relationship studies with structural analogs

-

Investigation of pharmacokinetic properties and metabolic pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume